molecular formula C8H18ClNO B12312391 rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis

rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis

Cat. No.: B12312391
M. Wt: 179.69 g/mol
InChI Key: MOOWARSSOMXJEG-KZYPOYLOSA-N
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Description

rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis is a chiral piperidine derivative characterized by an ethoxy group (-OCH₂CH₃) at position 4 and a methyl group (-CH₃) at position 3 of the piperidine ring. The "rac" designation indicates a racemic mixture (equal parts of enantiomers), while "cis" specifies the relative stereochemistry of the substituents on the six-membered ring. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(3S,4R)-4-ethoxy-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-10-8-4-5-9-6-7(8)2;/h7-9H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

MOOWARSSOMXJEG-KZYPOYLOSA-N

Isomeric SMILES

CCO[C@@H]1CCNC[C@@H]1C.Cl

Canonical SMILES

CCOC1CCNCC1C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperidine derivatives with different substituents.

Scientific Research Applications

rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis with structurally related piperidine and heterocyclic compounds, focusing on molecular features, stereochemistry, and functional group effects.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Features Reference
This compound 4-ethoxy, 3-methyl Not explicitly listed Ethoxy, methyl, hydrochloride salt Chiral piperidine with cis stereochemistry; enhanced solubility due to HCl salt -
(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol 3-hydroxy, 4-(trimethoxyphenyl) 281.35 Hydroxyl, methoxy, aromatic Aromatic substitution increases lipophilicity; methoxy groups enhance metabolic stability
rac-(3S,4R)-3-Methyl-4-piperidinol hydrochloride 3-methyl, 4-hydroxy Not explicitly listed Hydroxyl, methyl, hydrochloride salt Hydroxyl group improves hydrogen-bonding capacity; lower steric bulk than ethoxy analog
rac-(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one hydrochloride 3-amino, 6-(CF₃) 218.6 Trifluoromethyl, ketone, amino CF₃ group enhances electronegativity; ketone introduces rigidity
RAC-CIS-(3R,4S)-3-AMINO-4-METHYL-1LAMBDA⁶-THIOLANE-1,1-DIONE HYDROCHLORIDE 3-amino, 4-methyl (thiolane ring) 185.67 Sulfone, amino Five-membered thiolane ring with sulfone; distinct ring strain and solubility profile

Functional Group Analysis

  • Ethoxy vs. Hydroxyl/Methoxy Groups: The ethoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to hydroxyl (e.g., rac-(3S,4R)-3-Methyl-4-piperidinol hydrochloride) or methoxy groups (e.g., (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol). This may reduce aqueous solubility but improve membrane permeability .
  • Trifluoromethyl Substitution: Compounds like rac-(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one hydrochloride highlight how electronegative groups influence electronic distribution and metabolic stability, contrasting with the ethoxy group's inductive effects .

Stereochemical and Conformational Considerations

  • This contrasts with trans isomers or non-chiral analogs (e.g., 2-amino-3,6-dimethylbenzoic acid hydrochloride from ), where planar rigidity dominates .
  • Ring Size and Strain : Thiolane derivatives (e.g., ) exhibit distinct conformational flexibility and ring strain compared to six-membered piperidines, impacting their reactivity and interaction with biological targets .

Biological Activity

Rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis is a chiral compound belonging to the piperidine class, characterized by its six-membered nitrogen-containing ring. Its specific stereochemistry and functional groups confer distinct chemical and biological properties, making it a subject of interest in various biological studies. This article explores its biological activity, including interactions with molecular targets, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₁₄ClN
  • Molecular Weight : Approximately 179.7 g/mol
  • Structure : The compound features an ethoxy group at the fourth carbon position and a methyl group at the third carbon position.

Biological Activity Overview

Research indicates that rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Antiviral Effects : Investigations have pointed towards potential antiviral properties, warranting further exploration in virology.
  • Analgesic Effects : The compound has been studied for its potential analgesic effects, possibly through modulation of pain pathways.

The biological activity of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride is believed to involve interactions with specific biological targets such as enzymes and receptors. These interactions can lead to various physiological effects:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling processes.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the compound's effectiveness against Gram-positive bacteria, showing promising results with a minimum inhibitory concentration (MIC) of 2.0 μM against Micrococcus luteus .
  • Analgesic Pathway Investigation :
    • In vitro experiments indicated that rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride could inhibit pain pathways mediated by specific receptors, suggesting its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochlorideSimilar piperidine structure; different functional groupsMay exhibit different biological activities
rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochlorideContains a fluorine atom; different substituentPotentially alters pharmacokinetics
rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochlorideContains a methoxy group; different reactivityDistinct chemical properties due to methoxy substitution

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